molecular formula C19H16BFN2O3S B611091 SX-517 CAS No. 1240494-13-6

SX-517

Número de catálogo: B611091
Número CAS: 1240494-13-6
Peso molecular: 382.2 g/mol
Clave InChI: VZRIHFZJVIOJBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SX-517 es un antagonista dual de los receptores de quimiocinas CXCR1 y CXCR2, que contiene ácido bórico. Es conocido por su capacidad significativa para inhibir la inflamación al dirigirse a estos receptores. El compuesto ha mostrado resultados prometedores tanto en estudios in vitro como in vivo, lo que lo convierte en una herramienta valiosa en la investigación científica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SX-517 implica la preparación de ácido 2-[5-(4-fluorofenilcarbamoil)piridin-2-ilsulfánilmetil]fenilbórico. La ruta sintética típicamente incluye los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética anterior para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

SX-517 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The primary applications of SX-517 can be categorized as follows:

  • Anti-inflammatory Research
    • In Vivo Studies : this compound has been shown to significantly inhibit inflammation in murine models at a dosage of 0.2 mg/kg intravenously. This highlights its potential for treating conditions characterized by excessive inflammation .
    • Mechanistic Insights : Studies have demonstrated that this compound can effectively block the recruitment of PMNs to sites of inflammation, which is crucial in diseases like rheumatoid arthritis and chronic obstructive pulmonary disease .
  • Cancer Research
    • Tumor Microenvironment Modulation : Given the role of CXCR1 and CXCR2 in tumor progression, this compound may be explored as a therapeutic agent to modulate the tumor microenvironment, potentially inhibiting metastasis and enhancing the efficacy of existing cancer therapies .
    • Combination Therapies : The compound's ability to reduce inflammatory signaling pathways may complement other cancer treatments, making it a candidate for combination therapy studies .
  • Pharmacological Development
    • Novel Pharmacophore : this compound represents a new class of chemokine antagonists with unique structural properties that could lead to the development of more effective drugs targeting similar pathways .
    • Structure-Activity Relationship Studies : Ongoing research into the structure-activity relationship (SAR) of this compound aims to optimize its pharmacokinetic properties and enhance its therapeutic index .

Data Tables

Application Area Description Key Findings
Anti-inflammatory ResearchInhibition of PMN recruitment and inflammation in murine modelsSignificant reduction in inflammation (0.2 mg/kg)
Cancer ResearchModulation of tumor microenvironment and potential use in combination therapiesPotential to inhibit metastasis
Pharmacological DevelopmentExploration as a novel pharmacophore for drug developmentRepresents a new class of chemokine antagonists

Case Studies

  • Case Study on Inflammation
    • A study demonstrated that administration of this compound in mice resulted in reduced paw edema induced by ATP, showcasing its anti-inflammatory effects. The results indicated that the compound effectively mitigated acute inflammatory responses through its action on chemokine receptors .
  • Case Study on Cancer Metastasis
    • In vitro studies have shown that this compound can inhibit the migration of cancer cells in response to chemokines, suggesting its potential role in preventing metastasis. Further research is needed to evaluate its efficacy in vivo and establish clinical relevance .

Mecanismo De Acción

SX-517 ejerce sus efectos al antagonizar los receptores de quimiocinas CXCR1 y CXCR2. Estos receptores están involucrados en la activación y el reclutamiento de células polimorfonucleares a través de la unión de quimiocinas como CXCL1 y CXCL8. Al inhibir estos receptores, this compound reduce eficazmente la inflamación y las respuestas celulares relacionadas .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad

SX-517 es único debido a su parte de ácido bórico, que proporciona propiedades químicas y mecanismos de acción distintos en comparación con otros antagonistas de CXCR1/2. Su inhibición no competitiva y su capacidad significativa para suprimir la inflamación lo convierten en un compuesto valioso tanto en la investigación como en las posibles aplicaciones terapéuticas .

Actividad Biológica

SX-517, a boronic acid derivative, is a novel noncompetitive antagonist targeting the chemokine receptors CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various pathological conditions, including cancer and chronic inflammatory diseases. The discovery of this compound marks a significant advancement in the development of chemokine antagonists, offering potential therapeutic avenues for conditions characterized by excessive inflammation.

This compound operates primarily by inhibiting the signaling pathways activated by the chemokines CXCL1 and CXCL8. In human polymorphonuclear cells (PMNs), this compound effectively blocks CXCL1-induced calcium flux with an IC50 value of 38 nM, demonstrating its potency as a CXCR1/2 antagonist. Notably, it does not interfere with calcium flux induced by other inflammatory mediators such as C5a, fMLF, or PAF, indicating a selective action on CXCR1 and CXCR2 pathways .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies aimed at optimizing its pharmacological properties. The compound was derived from a series of S-substituted 6-mercapto-N-phenyl-nicotinamides. Key findings from these studies include:

  • Inhibition Potency : this compound showed noncompetitive inhibition of [^35S]GTPγS binding in HEK293 cells expressing CXCR2 with an IC50 of 60 nM.
  • In Vivo Efficacy : In murine models, this compound significantly reduced neutrophil influx and inflammation when administered intravenously at a dose of 0.2 mg/kg .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Solubility : It is soluble in 0.1 N HCl, which enhances its absorption.
  • Plasma Stability : Improved stability compared to earlier compounds in its class.
  • Bioavailability : Demonstrated oral bioavailability in rat models, suggesting potential for oral administration in clinical settings .

Preclinical Studies

Several preclinical studies have highlighted the therapeutic potential of this compound:

StudyObjectiveFindingsYearReference
In Vivo ModelAssess anti-inflammatory effectsSignificant reduction in neutrophil recruitment and inflammation2014
PharmacokineticsEvaluate absorption and stabilityEnhanced solubility and plasma stability compared to previous compounds2015
Calcium Flux AssayDetermine receptor antagonismIC50 values confirmed potent inhibition of CXCL1-induced calcium flux2014

Clinical Implications

The biological activity of this compound suggests its potential utility in treating diseases associated with chronic inflammation and cancer. Its selective action on CXCR1/2 may provide therapeutic benefits without the broad immunosuppressive effects seen with other anti-inflammatory agents.

Propiedades

Número CAS

1240494-13-6

Fórmula molecular

C19H16BFN2O3S

Peso molecular

382.2 g/mol

Nombre IUPAC

[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]phenyl]boronic acid

InChI

InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24)

Clave InChI

VZRIHFZJVIOJBE-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O

SMILES canónico

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SX-517;  SX 517;  SX517.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SX-517
Reactant of Route 2
SX-517
Reactant of Route 3
Reactant of Route 3
SX-517
Reactant of Route 4
Reactant of Route 4
SX-517
Reactant of Route 5
Reactant of Route 5
SX-517
Reactant of Route 6
Reactant of Route 6
SX-517

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.